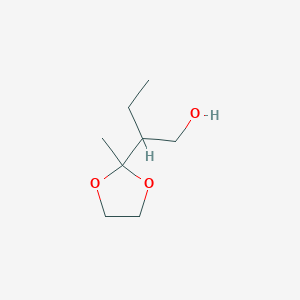
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol is an organic compound with a unique structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol typically involves the reaction of 2-methyl-1,3-dioxolane with butanal in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or crystallization to achieve the required specifications for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions to avoid over-oxidation.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, often in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol
Uniqueness
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol is unique due to its specific structural features, such as the combination of a dioxolane ring with a butanol moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-3-7(6-9)8(2)10-4-5-11-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
MWEHUBNWYSFXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)C1(OCCO1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-Methoxy-2-methylphenyl)-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B8641139.png)
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B8641142.png)
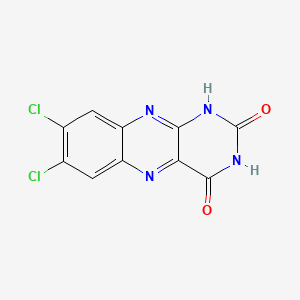
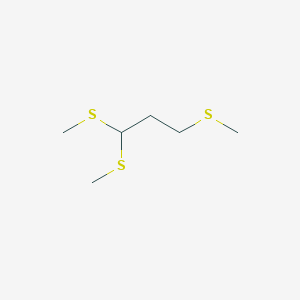
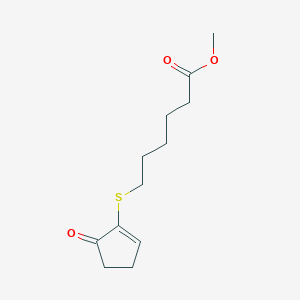
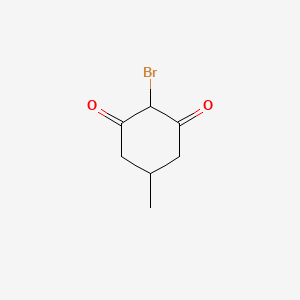

![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B8641188.png)
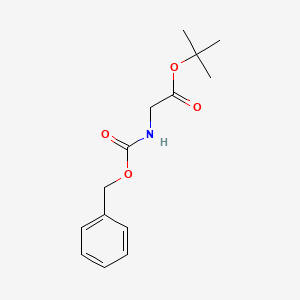
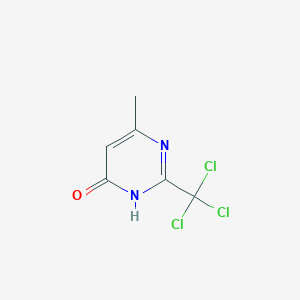
![(5R)-3-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B8641216.png)
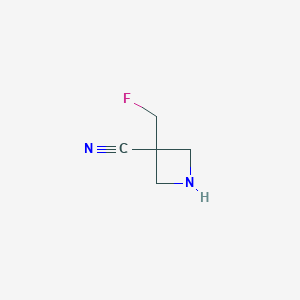
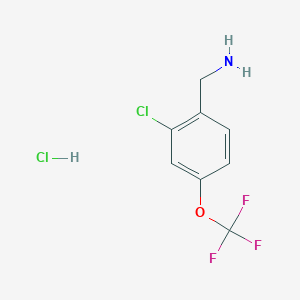
![4-hydroxy-3-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B8641241.png)
